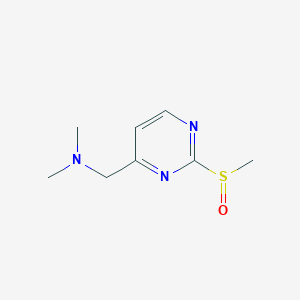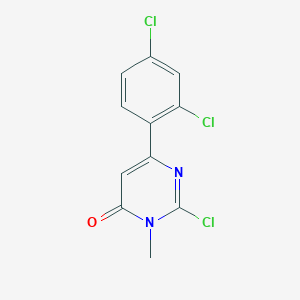
2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one is a chemical compound with a complex structure that includes a pyrimidinone core substituted with chloro and dichlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one typically involves the reaction of 2,4-dichlorophenylamine with chloroacetyl chloride, followed by cyclization with methyl isocyanate. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.
科学的研究の応用
2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dichlorophenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 2-Chloro-6-(2,4-dichlorophenyl)pyridine
- 2-Chloro-6-(2,4-dichlorophenyl)-9H-purine
Comparison
Compared to similar compounds, 2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of a pyrimidinone core. This structural uniqueness contributes to its distinct chemical reactivity and potential applications. For instance, while 2-Chloro-6-(2,4-dichlorophenyl)pyridine may share some reactivity, the additional methyl and pyrimidinone groups in this compound provide different binding properties and biological activities.
特性
分子式 |
C11H7Cl3N2O |
|---|---|
分子量 |
289.5 g/mol |
IUPAC名 |
2-chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H7Cl3N2O/c1-16-10(17)5-9(15-11(16)14)7-3-2-6(12)4-8(7)13/h2-5H,1H3 |
InChIキー |
WJNKURPHMDVMFA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C=C(N=C1Cl)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11788092.png)
![2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788094.png)
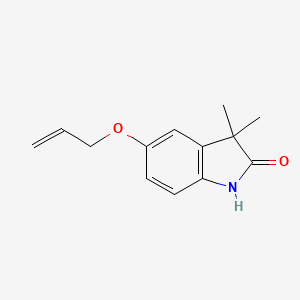
![2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11788106.png)

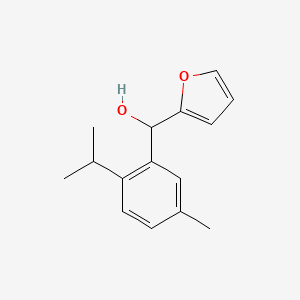
![2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine](/img/structure/B11788125.png)

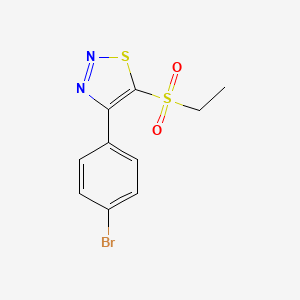

![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788144.png)
![5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11788150.png)
